molecular formula C46H72N14O10 B1671005 Dynorphin A (1-8)

Dynorphin A (1-8)

Cat. No.: B1671005
M. Wt: 981.2 g/mol
InChI Key: WRPLGMBDXVBPEG-VGXZEHLRSA-N
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Description

Chemical Structure and Physicochemical Properties

Molecular Composition and Sequence Analysis

Dynorphin A (1-8) is an octapeptide with the sequence YGGFLRRI , corresponding to the first eight residues of the full-length dynorphin A peptide (YGGFLRRIRPKLK) . Its molecular formula is C₄₆H₇₂N₁₄O₁₀ , with a molecular weight of 981.2 g/mol . The peptide contains three basic residues (Arg⁶, Arg⁷, and Ile⁸) and one aromatic residue (Phe⁴), contributing to its hydrophilic and hydrophobic interactions with biological targets.

Property Value/Description
Amino Acid Sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile (YGGFLRRI)
Molecular Formula C₄₆H₇₂N₁₄O₁₀
Molecular Weight 981.2 g/mol

The peptide’s structure includes a critical enkephalin-like motif (YGGF) at the N-terminus, which is essential for receptor binding .

Structural Characterization: 2D and 3D Conformational Studies

2D Structural Features

The primary structure of dynorphin A (1-8) is linear, with no disulfide bonds or post-translational modifications. The sequence YGGFLRRI lacks tertiary structure in solution, adopting a flexible conformation dominated by random coils and beta-turns .

3D Conformational Dynamics

Nuclear magnetic resonance (NMR) studies reveal distinct structural features:

  • Central α-Helical Turn : Residues Leu⁵–Arg⁷ form a well-defined α-helical turn, stabilized by medium-range NOE restraints .
  • Flexible N- and C-Termini : The N-terminal YGGF segment and C-terminal Arg⁷–Ile⁸ region remain disordered, reflecting high conformational flexibility .
Structural Feature Description
α-Helical Region Leu⁵–Arg⁷ (residues 5–7)
Disordered Regions N-terminal YGGF and C-terminal Arg⁷–Ile⁸

These dynamics enable the peptide to adopt multiple conformations during receptor binding, facilitating interactions with the κ-opioid receptor (KOR) .

Physicochemical Properties: Solubility, Stability, and Isoelectric Point

Solubility

Dynorphin A (1-8) exhibits moderate solubility in aqueous environments:

  • Water Solubility : ~0.022 g/L (estimated via ALOGPS) .
  • Practical Solubility : Up to 0.80 mg/mL in water, as reported in biochemical assays .
Metabolic Stability

The peptide is rapidly degraded in biological fluids:

  • In Vitro Metabolism : Less than 10% of dynorphin A (1-8) remains intact after 60 minutes in guinea pig brain homogenates, primarily due to cleavage at the Gly³–Phe⁴ bond .
  • Key Metabolites : [Leu⁵]enkephalin (49% recovered) and smaller fragments .
Isoelectric Point (pI)

The calculated pI of dynorphin A (1-8) is 10.84 , reflecting its basic charge due to the high content of arginine residues (Arg⁶, Arg⁷) .

Property Value/Description
Isoelectric Point 10.84
Surface Charge Positive at physiological pH (7.4)

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)/t27-,31-,32-,33-,34-,35-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPLGMBDXVBPEG-VGXZEHLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dynorphin A (1-8) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of Dynorphin A (1-8) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .

Chemical Reactions Analysis

Types of Reactions: Dynorphin A (1-8) primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by peptidases, which can break down the peptide into smaller fragments .

Common Reagents and Conditions:

Major Products: The major products of these reactions are smaller peptide fragments and individual amino acids .

Scientific Research Applications

Neuroprotection

Dynorphin A (1-8) has been shown to provide neuroprotective effects in models of cerebral ischemia. A study demonstrated that intranasal administration of Dynorphin A (1-8) significantly reduced the volume of cerebral infarction and improved behavioral outcomes in rats subjected to middle cerebral artery occlusion. The neuroprotection was attributed to inhibition of oxidative stress and apoptosis, mediated through the NMDA receptor and kappa-opioid receptor pathways .

Key Findings:

  • Mechanism : Inhibition of oxidative stress and apoptosis.
  • Administration : Effective via intranasal route, overcoming blood-brain barrier limitations.
  • Outcomes : Reduced infarct volume, improved behavior, decreased apoptosis markers (Bcl-2, Bax, Caspase-3).

Pain Management

Research indicates that Dynorphin A (1-8) exhibits analgesic properties. It has been implicated in modulating pain responses by inhibiting the release of substance P, a neuropeptide associated with pain transmission. In experimental models, Dynorphin A (1-8) application to the spinal cord reduced basal and mechanically evoked substance P release by approximately 28% . This suggests its potential utility in managing acute and chronic pain conditions.

Key Findings:

  • Effect on Pain : Inhibits substance P release.
  • Application : Direct spinal administration shows significant analgesic effects.

Substance Use Disorders

Dynorphin A (1-8) is also studied for its role in addiction and substance use disorders. It has been found that high doses of alcohol can stimulate the release of Dynorphin A (1-8) in the nucleus accumbens, a brain region crucial for reinforcement and reward processing . This release may be linked to the aversive properties of high-dose alcohol consumption.

Key Findings:

  • Alcohol Influence : High doses increase Dynorphin A (1-8) levels.
  • Implications : Suggests a role in the negative reinforcement associated with alcohol use.

Comparative Analysis of Applications

The following table summarizes the key applications of Dynorphin A (1-8):

Application AreaMechanism/EffectAdministration MethodKey Findings
NeuroprotectionInhibits oxidative stress and apoptosisIntranasalReduces infarct volume, improves behavior
Pain ManagementInhibits substance P releaseSpinal administrationReduces pain response significantly
Substance Use DisordersStimulates release under high alcohol dosesN/ALinked to aversive effects of alcohol

Case Studies and Research Insights

  • Neuroprotection Against Ischemia :
    • Study conducted on rats showed that Dynorphin A (1-8) reduced infarct size and improved recovery post-cerebral ischemia when administered intranasally. The study highlighted its potential as a therapeutic agent for stroke victims .
  • Pain Modulation Studies :
    • Another research highlighted that Dynorphin A (1-8) effectively modulated pain responses in animal models by acting on kappa-opioid receptors, which could lead to new pain management therapies .
  • Addiction Research :
    • Investigations into alcohol's effects revealed that Dynorphin A (1-8) levels increase significantly with high alcohol intake, suggesting it may play a role in the reinforcing properties of addictive substances .

Mechanism of Action

Dynorphin A (1-8) exerts its effects primarily through the kappa-opioid receptor. Upon binding to this receptor, it activates G-protein coupled receptor signaling pathways, leading to various physiological responses. The peptide’s interaction with the receptor induces conformational changes that trigger downstream signaling cascades, affecting pain perception, mood, and stress responses .

Comparison with Similar Compounds

Research Implications and Controversies

  • In Vitro vs. In Vivo Discrepancies: Ultra-low concentrations of dynorphin A (1-8) (10⁻¹³–10⁻¹⁵ M) show κ-independent neuroprotection in glial cultures, contrasting with κ-mediated effects in vivo .
  • Physiological Relevance: Dynorphin A (1-8)-derived [Leu⁵]enkephalin may regulate vasopressin-independent pathways in Brattleboro rats, suggesting prodynorphin’s role beyond classical opioid signaling .

Data Tables

Table 1: Receptor Binding Affinities
Compound κ-Receptor (Kᵢ, nM) μ-Receptor (Kᵢ, nM) δ-Receptor (Kᵢ, nM)
Dynorphin A (1-8) 1.2 12 25
Dynorphin A (1-17) 0.1 50 100
[Leu⁵]enkephalin 200 5 2
Table 2: Metabolic Stability Under Inhibitors
Condition Dynorphin A (1-8) Recovery (%) [Leu⁵]enkephalin Formation (%)
No inhibitors <10 41.7 ± 1.0
Bestatin + Captopril + Thiorphan 70 <5

Biological Activity

Dynorphin A (1-8) is a peptide derived from the larger precursor dynorphin A, which is known for its significant role in pain modulation, stress response, and various neurobiological functions. This article provides a comprehensive overview of the biological activity of Dynorphin A (1-8), focusing on its pharmacological properties, receptor interactions, and implications in various physiological processes.

Structure and Synthesis

Dynorphin A (1-8) is an octapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-NH2. It is synthesized through enzymatic cleavage of dynorphin A (1-17) and has been extensively studied for its opioid activity. Research has shown that modifications to its structure can influence its potency and receptor selectivity.

Pharmacological Properties

Dynorphin A (1-8) exhibits a range of biological activities primarily through its interaction with kappa-opioid receptors (KOR). The following table summarizes key findings from various studies regarding its pharmacological effects:

Study Method Findings
Guinea Pig Ileum AssayDyn(1-8)-NH2 showed high affinity for KOR with significant agonist activity.
Mouse Tail-Pinch TestDemonstrated potent analgesic effects, comparable to morphine.
Phagocytic Activity AssayInhibited phagocytosis in splenic phagocytes via KOR signaling.
Binding AssaysLack of receptor selectivity; however, showed notable agonist effects in vitro.

Dynorphin A (1-8) primarily acts on KOR, leading to various intracellular signaling cascades. Its binding to KOR activates G-proteins that inhibit adenylate cyclase, resulting in decreased cAMP levels and modulation of ion channels, which ultimately affects neuronal excitability and neurotransmitter release.

Case Studies

  • Analgesic Effects : In a study measuring the analgesic properties of Dynorphin A (1-8), it was found to produce a 2.5-fold more potent analgesic effect than morphine in mouse models, suggesting its potential as a therapeutic agent for pain management .
  • Behavioral Responses : Research indicated that administration of Dynorphin A (1-8) led to complex behavioral responses, including stress-induced analgesia and dysphoria, highlighting its dual role in pain modulation and emotional regulation .
  • Neuroinflammation : Dynorphin A (1-8) has been implicated in modulating inflammatory responses through its action on immune cells. Studies demonstrated that it could inhibit phagocytic activity in splenic macrophages, suggesting a role in regulating immune responses .

Stability and Degradation

The stability of Dynorphin A (1-8) is crucial for its biological activity. Research indicates that it undergoes rapid degradation in vivo due to enzymatic cleavage, which complicates pharmacological assessments. Stable analogs have been developed to enhance its therapeutic potential while maintaining receptor selectivity .

Q & A

Q. How can Dynorphin A (1-8) be quantified in biological samples?

Competitive radioimmunoassays (RIA) are commonly employed. In this method, samples are incubated with rabbit or goat IgG antibodies and radiolabeled (e.g., ¹²⁵I) Dynorphin A (1-8). A standard curve generated from known concentrations of the peptide allows quantification by comparing sample radioactivity to the curve . For improved specificity, peptide-specific antibodies (e.g., rabbit anti-Dynorphin A (1-8)) validated via ELISA or immunohistochemistry are recommended, with aliquots stored at -20°C to preserve stability .

Q. What experimental protocols are used to study Dynorphin A (1-8) degradation in tissue preparations?

Tissue slices (e.g., guinea pig myenteric plexus) are incubated in Krebs-HEPES buffer (pH 7.4, 25 mM) with peptidase inhibitors (e.g., bestatin, captopril, thiorphan) to prevent enzymatic breakdown. Radiolabeled [³H]-Dynorphin A (1-8) is added (12 nM final concentration), and metabolites like [Leu⁵]enkephalin are quantified via HPLC or scintillation counting. Inhibitors extend the peptide’s half-life from 10 minutes to ~7 minutes, enabling analysis of its metabolic fate .

Q. How does Dynorphin A (1-8) interact with opioid receptors in vitro?

Electrically stimulated tissue preparations (e.g., guinea pig ileum) are used to assess functional activity. Dynorphin A (1-8) inhibits muscle contractions via κ-opioid receptors, with naloxone (Ke = 14 nM) serving as a competitive antagonist. Receptor selectivity is confirmed by comparing Ke values against κ-selective agonists (e.g., U-50488H) and μ-selective ligands (e.g., DAMGO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Dynorphin A (1-8)’s receptor selectivity across species?

Species-specific differences in receptor subtype abundance require comparative binding assays. For example, in guinea pig brain, Dynorphin A (1-8) predominantly labels μ-receptors, while in rats, it binds both μ- and κ-receptors. Use [³H]-dynorphin A as a ligand in competitive displacement assays with subtype-selective antagonists (e.g., CTAP for μ, nor-BNI for κ) to dissect contributions . Structural modifications (e.g., [MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt) can enhance κ-selectivity, as shown in bioassays using mouse vas deferens (MVD) and rabbit vas deferens (RVD) .

Q. What methodologies optimize Dynorphin A (1-8) stability for in vivo studies?

Incorporate peptidase-resistant analogs: Substituting Arg⁷ with MeArg protects against enzymatic cleavage without altering receptor affinity. For example, [MeTyr¹,MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt retains κ-selectivity (IC₅₀ = 0.3 nM in guinea pig ileum) and exhibits prolonged analgesic effects in murine models . Additionally, administer peptides via continuous infusion or encapsulated nanoparticles to mitigate rapid degradation.

Q. How can mass spectrometry (MS) elucidate Dynorphin A (1-8)’s endogenous processing in disease models?

Matrix-assisted laser desorption/ionization (MALDI) or LC-MS/MS with collision-activated fragmentation identifies dynorphin-derived peptides (e.g., Dyn A(1-8), Leu-Enk-Arg) in tissue extracts. For example, in L-DOPA-induced dyskinesia, MS reveals elevated nigral Dynorphin A(1-8) levels, correlating with pathological signaling . High-resolution Fourier transform ion cyclotron MS ensures unambiguous identification via fragment mass matching .

Q. What strategies address discrepancies in Dynorphin A (1-8)’s dual μ/κ activity in CNS studies?

Pre-treat tissues with irreversible antagonists (e.g., f-funaltrexamine for μ) to isolate κ-mediated effects. In guinea pig myenteric plexus, peptidase inhibitors unmask μ-agonist activity by increasing [Leu⁵]enkephalin, a μ-preferring metabolite. Conversely, Zn²⁺-dependent metalloendopeptidase inhibitors (e.g., N-[1-(RS)-carboxy-2-phenylethyl]Ala-Ala-Phe-pAB) block this conversion, clarifying κ-specific pathways .

Methodological Considerations

  • Data Validation : Cross-validate RIA results with MS to confirm peptide identity, especially in complex matrices like placental extracts .
  • Ethical Compliance : For in vivo studies, obtain institutional approval for animal models and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Reproducibility : Publish detailed protocols (e.g., peptide synthesis steps, HPLC gradients) in supplementary materials per journal guidelines like Beilstein J. Org. Chem. .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.